(2,5-Dimethoxyphenyl)-N-phenylmethanimine N-oxide
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Overview
Description
(2,5-Dimethoxyphenyl)-N-phenylmethanimine N-oxide is an organic compound that belongs to the class of imines It is characterized by the presence of a phenyl group substituted with two methoxy groups at the 2 and 5 positions, and an N-oxide functional group attached to the imine nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxyphenyl)-N-phenylmethanimine N-oxide typically involves the reaction of 2,5-dimethoxybenzaldehyde with aniline in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the imine. The subsequent oxidation step to form the N-oxide can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and the use of industrial-grade reagents. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxyphenyl)-N-phenylmethanimine N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the N-oxide back to the imine or further to the corresponding amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex N-oxide derivatives, while reduction can produce the corresponding amine.
Scientific Research Applications
(2,5-Dimethoxyphenyl)-N-phenylmethanimine N-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxyphenyl)-N-phenylmethanimine N-oxide involves its interaction with molecular targets such as enzymes or receptors. The N-oxide functional group can participate in redox reactions, influencing the activity of target proteins. The methoxy groups may also play a role in binding interactions, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- Benzeneethanamine, 2,5-dimethoxy-N-[(2-methoxyphenyl)methylene]-
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Uniqueness
(2,5-Dimethoxyphenyl)-N-phenylmethanimine N-oxide is unique due to its specific substitution pattern and the presence of the N-oxide functional group. This combination of features imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
62047-78-3 |
---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-N-phenylmethanimine oxide |
InChI |
InChI=1S/C15H15NO3/c1-18-14-8-9-15(19-2)12(10-14)11-16(17)13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI Key |
SESWSYALHYKRJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=[N+](C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
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